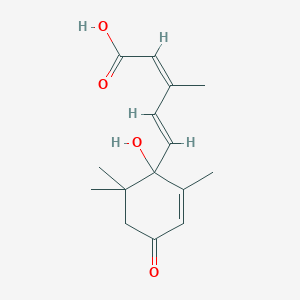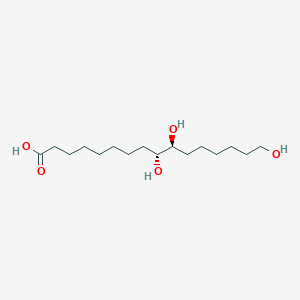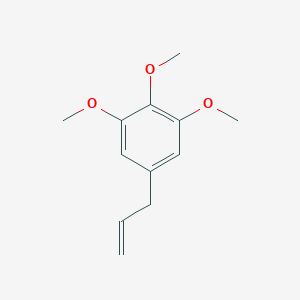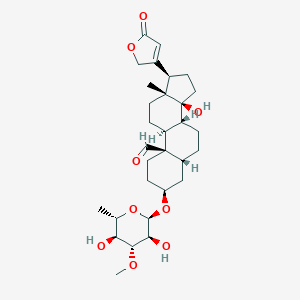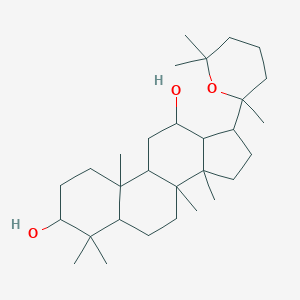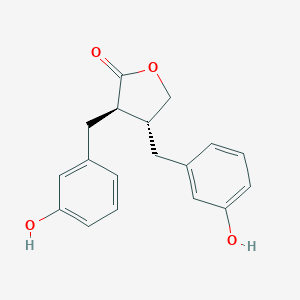
Aflatoxine M1
Vue d'ensemble
Description
L'aflatoxine M1 est un composé chimique appartenant à la classe des aflatoxines, un groupe de mycotoxines produites par certaines espèces de champignons Aspergillus, notamment Aspergillus flavus, Aspergillus parasiticus et Aspergillus nomius . L'this compound est le métabolite hydroxylé de l'aflatoxine B1 et se retrouve couramment dans le lait et les produits laitiers provenant du bétail ayant ingéré des aliments contaminés . Elle est connue pour ses propriétés toxiques et cancérogènes, bien que sa puissance soit environ un ordre de grandeur inférieur à celle de l'aflatoxine B1 .
Applications De Recherche Scientifique
Aflatoxin M1 has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its effects on cellular processes and its role as a mycotoxin.
Medicine: Studies investigate its carcinogenic and toxic effects on human health.
Mécanisme D'action
Aflatoxin M1 exerts its effects primarily through its interaction with DNA. It forms adducts with DNA, leading to mutations and potentially causing cancer. The compound’s exo-8,9-epoxide form has a high binding affinity for DNA, forming the 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 adduct, which can lead to DNA mutations . Additionally, aflatoxin M1 can induce oxidative stress, contributing to its genotoxic effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Aflatoxin M1 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, which convert aflatoxin B1 into aflatoxin M1 through hydroxylation . This conversion is a detoxification process, as aflatoxin M1 is less toxic than aflatoxin B1. Aflatoxin M1 can still form DNA adducts, leading to mutations and potential carcinogenesis .
Cellular Effects
Aflatoxin M1 has been shown to affect various types of cells and cellular processes. In intestinal epithelial cells, aflatoxin M1 decreases the expression of genes encoding tight junction proteins, such as Claudin-1, Occludin, and ZO-1, leading to disruption of the intestinal barrier function . This can result in increased intestinal permeability, commonly referred to as “leaky gut.” Additionally, aflatoxin M1 induces oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and affect cell signaling pathways .
Molecular Mechanism
At the molecular level, aflatoxin M1 exerts its effects through several mechanisms. It binds to DNA, forming adducts that can lead to mutations and carcinogenesis . Aflatoxin M1 also interacts with proteins involved in the cellular stress response, such as heat shock proteins, and can inhibit the activity of enzymes like glutathione S-transferase, which is crucial for detoxification . These interactions can disrupt normal cellular functions and contribute to the toxic effects of aflatoxin M1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aflatoxin M1 can change over time. Studies have shown that aflatoxin M1 is relatively stable under various conditions, but its degradation can occur over extended periods . Long-term exposure to aflatoxin M1 in vitro has been associated with persistent oxidative stress and sustained disruption of cellular functions . In vivo studies have demonstrated that chronic exposure to aflatoxin M1 can lead to cumulative damage, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of aflatoxin M1 vary with different dosages in animal models. At low doses, aflatoxin M1 may cause mild oxidative stress and minor disruptions in cellular functions . At higher doses, it can lead to significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses of aflatoxin M1 result in a marked increase in adverse effects .
Metabolic Pathways
Aflatoxin M1 is primarily metabolized in the liver through hydroxylation by cytochrome P450 enzymes . The resulting metabolite can be further conjugated with glucuronic acid or sulfate, facilitating its excretion in urine and bile . This detoxification pathway helps reduce the toxicity of aflatoxin M1, although the metabolite can still pose health risks due to its potential to form DNA adducts .
Transport and Distribution
Within cells and tissues, aflatoxin M1 is transported and distributed through various mechanisms. It can bind to serum albumin, facilitating its transport in the bloodstream . Aflatoxin M1 can also interact with transporters such as ABCG2, which plays a role in its excretion into milk . The distribution of aflatoxin M1 within tissues is influenced by its binding to cellular proteins and its ability to cross cellular membranes .
Subcellular Localization
Aflatoxin M1 is localized in various subcellular compartments, including the nucleus, where it can interact with DNA and form adducts . It is also found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . The subcellular localization of aflatoxin M1 is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments .
Méthodes De Préparation
L'aflatoxine M1 n'est pas synthétisée directement mais se forme comme un sous-produit métabolique de l'aflatoxine B1 dans le foie des mammifères. Lorsque le bétail consomme des aliments contaminés par l'aflatoxine B1, environ 5 % de celle-ci est hydroxylée pour produire de l'this compound, qui est ensuite excrétée dans le lait . Les méthodes de production industrielle se concentrent sur la détection et la quantification de l'this compound dans les produits laitiers plutôt que sur sa synthèse. La chromatographie liquide haute performance (HPLC) avec détection par fluorescence est couramment utilisée à cette fin .
Analyse Des Réactions Chimiques
L'aflatoxine M1 subit plusieurs réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former des métabolites plus polaires.
Réduction : Les réactions de réduction peuvent convertir l'this compound en formes moins toxiques.
Substitution : Diverses réactions de substitution peuvent se produire, modifiant les groupes fonctionnels sur la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des métabolites moins toxiques qui sont plus facilement excrétés par l'organisme .
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de la recherche scientifique :
Chimie : Elle est étudiée pour ses propriétés chimiques et ses réactions.
Biologie : La recherche se concentre sur ses effets sur les processus cellulaires et son rôle de mycotoxine.
Médecine : Des études examinent ses effets cancérogènes et toxiques sur la santé humaine.
5. Mécanisme d'action
L'this compound exerce ses effets principalement par son interaction avec l'ADN. Elle forme des adduits avec l'ADN, entraînant des mutations et pouvant provoquer le cancer. La forme exo-8,9-époxyde du composé a une forte affinité de liaison pour l'ADN, formant l'adduit 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxine B1, qui peut entraîner des mutations de l'ADN . De plus, l'this compound peut induire un stress oxydatif, contribuant à ses effets génotoxiques .
Comparaison Avec Des Composés Similaires
L'aflatoxine M1 est similaire aux autres aflatoxines, telles que l'aflatoxine B1, l'aflatoxine B2, l'aflatoxine G1 et l'aflatoxine G2. Elle se distingue par le fait qu'elle est un métabolite hydroxylé de l'aflatoxine B1 et se trouve principalement dans le lait et les produits laitiers . Comparée à l'aflatoxine B1, l'this compound est moins puissante en termes de cancérogénicité, mais représente toujours des risques importants pour la santé .
Composés similaires
Aflatoxine B1 : Le composé parent de l'this compound, hautement cancérigène.
Aflatoxine B2 : Une autre aflatoxine produite par Aspergillus flavus.
Aflatoxine G1 : Produite par Aspergillus parasiticus, également cancérigène.
Aflatoxine G2 : Similaire à l'aflatoxine G1 mais avec des propriétés chimiques différentes.
Propriétés
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWDEQAUQTVKK-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891797 | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6795-23-9 | |
| Record name | Aflatoxin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN M1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




